molecular formula C8H12ClNO2 B14195041 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide CAS No. 920504-64-9

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide

Katalognummer: B14195041
CAS-Nummer: 920504-64-9
Molekulargewicht: 189.64 g/mol
InChI-Schlüssel: DFAINEOQDCTKJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a hexa-2,4-dienamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide typically involves the reaction of 6-chlorohexa-2,4-dienoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-chloro-N-methoxy-N-methylhexa-2,4-dienamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-N-methoxy-N-methylhexa-2,4-dienamide: Unique due to its specific substitution pattern and functional groups.

    6-chloro-N-methoxy-N-methylnicotinamide: Similar structure but with a nicotinamide backbone.

    6-chloro-N-methoxy-N-methylhexa-2,4-dienoic acid: Precursor in the synthesis of the amide compound.

Uniqueness

This compound stands out due to its combination of a chloro group, methoxy group, and methyl group on a hexa-2,4-dienamide backbone, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

920504-64-9

Molekularformel

C8H12ClNO2

Molekulargewicht

189.64 g/mol

IUPAC-Name

6-chloro-N-methoxy-N-methylhexa-2,4-dienamide

InChI

InChI=1S/C8H12ClNO2/c1-10(12-2)8(11)6-4-3-5-7-9/h3-6H,7H2,1-2H3

InChI-Schlüssel

DFAINEOQDCTKJO-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)C=CC=CCCl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.